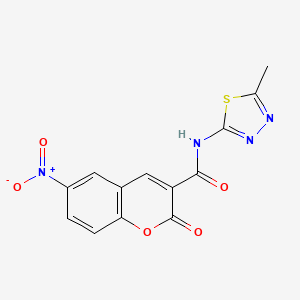![molecular formula C15H16FN3O3S B6462606 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2549001-03-6](/img/structure/B6462606.png)
5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several atoms including carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine . The crystal structure of a similar compound, 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate, has been studied .科学研究应用
5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine has been studied for its potential applications in various scientific fields. It has been studied as an anti-inflammatory and analgesic agent, and has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
作用机制
Target of Action
Similar compounds have shown activity against certain kinases .
Mode of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Pharmacokinetics
The presence of fluorine atoms in the structure could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by factors such as ph and temperature .
实验室实验的优点和局限性
The use of 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine in laboratory experiments has several advantages and limitations. One advantage is that this compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, inflammatory mediators, and other molecules involved in inflammation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, and has been shown to inhibit the growth of certain cancer cell lines. A limitation of this compound is that it is a relatively unstable compound, and is prone to degradation when exposed to light or heat. Additionally, the synthesis of this compound is a multi-step process, which can be time-consuming and costly.
未来方向
The potential future directions for 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine include further research into its potential applications in cancer research, as well as its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research into the synthesis of this compound and its stability could lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new and more effective anti-inflammatory and analgesic agents. Finally, research into the potential use of this compound in other fields, such as drug delivery and gene therapy, could lead to new and innovative treatments.
合成方法
The synthesis of 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine is a multi-step process that begins with the preparation of the starting material, 3-chloro-4-fluoropyridine. This is achieved through a reaction of 4-fluorobenzonitrile with thionyl chloride, followed by a reaction with pyridine. The resulting 3-chloro-4-fluoropyridine is then reacted with 1-(pyridine-3-sulfonyl)pyrrolidin-3-yl chloride in the presence of sodium hydroxide to obtain this compound.
属性
IUPAC Name |
5-fluoro-2-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-3-4-15(18-8-13)22-11-12-5-7-19(10-12)23(20,21)14-2-1-6-17-9-14/h1-4,6,8-9,12H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSBKNPIBBPTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462531.png)
![4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462541.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)

![3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6462567.png)
![2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462570.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6462576.png)
![2-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6462581.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6462586.png)
![4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462592.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6462600.png)
![5-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462613.png)
![N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462618.png)
![4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462630.png)